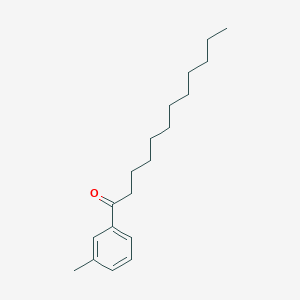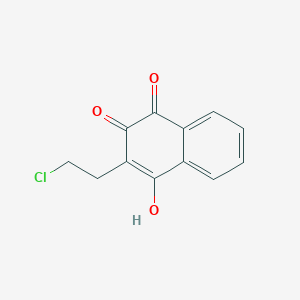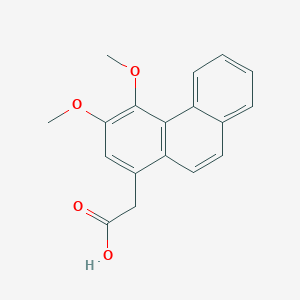
1-Dodecanone, 1-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanone, 1-(3-methylphenyl)- is an organic compound with the molecular formula C19H30O It is a derivative of dodecanone, where a 3-methylphenyl group is attached to the first carbon of the dodecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanone, 1-(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecanoyl chloride and 3-methylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 1-Dodecanone, 1-(3-methylphenyl)- can be achieved through continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanone, 1-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-Dodecanone, 1-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dodecanone, 1-(3-methylphenyl)- depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-dodecanone: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone: Contains a hydroxyl group on the aromatic ring.
1-(4-Methylphenyl)-1-dodecanone: Similar structure but with a 4-methylphenyl group.
Uniqueness
1-Dodecanone, 1-(3-methylphenyl)- is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
CAS No. |
113809-03-3 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-15-19(20)18-14-12-13-17(2)16-18/h12-14,16H,3-11,15H2,1-2H3 |
InChI Key |
YQMXDRCQMZPXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)




![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)

